
Elisidepsin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Elisidepsin is synthesized through a series of chemical reactions that involve the formation of a cyclic peptide structure. The synthetic route typically includes the coupling of amino acids and depsipeptides, followed by cyclization to form the final product . Industrial production methods involve optimizing these reaction conditions to achieve high yields and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .
化学反応の分析
Elisidepsin undergoes various chemical reactions, including interactions with glycosylceramides in the plasma membrane of tumor cells . These interactions lead to the disruption of membrane integrity, resulting in necrotic cell death . Common reagents used in these reactions include glycosylceramides and other lipid components of the cell membrane . The major products formed from these reactions are membrane blebs and cell debris, indicative of necrotic cell death .
科学的研究の応用
Elisidepsin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between cyclic peptides and cell membranes . In biology, this compound is employed to investigate the mechanisms of cell death and the role of lipid rafts in membrane integrity . In medicine, it is being developed as a potential anticancer agent due to its ability to induce rapid oncosis in cancer cells . Industrial applications include its use in the development of new therapeutic agents and drug delivery systems .
作用機序
The mechanism of action of elisidepsin involves its interaction with lipid rafts and hydroxylated lipids in the cell membrane . This compound binds to these lipid components, leading to the disruption of membrane integrity and the induction of necrotic cell death . The molecular targets of this compound include glycosylceramides and other lipid components of the cell membrane . The pathways involved in its mechanism of action include the clustering of lipid rafts and the permeabilization of the cell membrane .
類似化合物との比較
Elisidepsin is unique among similar compounds due to its specific interaction with lipid rafts and its ability to induce rapid oncosis . Similar compounds include other members of the Kahalalide F family, such as Kahalalide F itself . These compounds also target cell membranes but may have different mechanisms of action and cytotoxic profiles . This compound’s specificity for ErbB3-expressing cells and its potent cytotoxic effects make it a promising candidate for cancer treatment .
生物活性
Elisidepsin, a synthetic compound derived from the marine natural product Kahalalide F, has garnered attention for its potential as an antineoplastic agent. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effectiveness against various cancers, and relevant case studies.
This compound exhibits its biological activity primarily through interactions with cell membranes and specific lipid components. Key findings regarding its mechanisms include:
- Membrane Interaction : this compound rapidly inserts into the plasma membrane, promoting lipid bilayer restructuring and leading to membrane permeabilization. This process is crucial for inducing necrotic cell death in tumor cells .
- Targeting Glycosylceramides : Research has identified glycosylceramides as primary targets for this compound. The compound's insertion into the plasma membrane is facilitated by these lipids, which are essential for maintaining membrane integrity. Cells deficient in glycosylceramides demonstrate resistance to this compound, while reactivation of glycosylceramide synthesis restores sensitivity .
- Influence of Hypoxia : Hypoxic conditions have been shown to reduce the efficacy of this compound by altering the structure of lipid rafts in the plasma membrane. This results in a higher half-maximal inhibitory concentration (IC50) and diminished drug binding across various cell lines .
Antiproliferative Activity
This compound has demonstrated significant antiproliferative effects across a range of cancer types. Preclinical studies indicate its effectiveness against:
- Non-Small Cell Lung Cancer (NSCLC)
- Breast cancer
- Colorectal cancer
- Other solid tumors
The compound's activity is often correlated with the expression levels of specific receptors, such as ErbB3, which is involved in cell signaling pathways related to growth and survival .
Case Studies and Clinical Trials
Several clinical trials have evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Notable findings include:
- Phase I Trials : Initial studies confirmed the antitumor activity of this compound, establishing recommended doses and schedules for administration. The trials indicated that this compound could be safely combined with other therapeutic agents without significant adverse effects .
- Predictive Factors : Research highlighted that sensitivity to this compound could be predicted based on the expression of certain biomarkers, particularly those related to epithelial-to-mesenchymal transition (EMT). For instance, induction of EMT markers in colorectal cancer cells was associated with reduced sensitivity to this compound .
Summary of Research Findings
The following table summarizes key research findings on this compound's biological activity:
Study | Findings |
---|---|
Herrero et al. (2013) | Identified glycosylceramides as primary targets for this compound; demonstrated membrane permeabilization leading to necrotic cell death. |
Varadi et al. (2015) | Showed that this compound induces downregulation of ErbB3 and alters signaling pathways related to cell survival. |
MDPI Study (2013) | Investigated the impact of hypoxia on this compound efficacy; found increased IC50 under hypoxic conditions. |
Phase I Trial | Confirmed safety and antitumor activity; established dosing regimens for clinical use. |
特性
CAS番号 |
681272-30-0 |
---|---|
分子式 |
C75H124N14O16 |
分子量 |
1477.9 g/mol |
IUPAC名 |
(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 |
InChIキー |
ZNVCPJPCKSJWDH-UCTDCHLSSA-N |
異性体SMILES |
CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
正規SMILES |
CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。